molecular formula C7H11NO3 B3345696 (2-Oxopyrrolidin-1-yl)methyl acetate CAS No. 109071-38-7

(2-Oxopyrrolidin-1-yl)methyl acetate

Cat. No.: B3345696
CAS No.: 109071-38-7
M. Wt: 157.17 g/mol
InChI Key: WFBNSJAWJRSCSD-UHFFFAOYSA-N
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Description

(2-Oxopyrrolidin-1-yl)methyl acetate is an organic compound with the molecular formula C7H11NO3. It is a colorless liquid with a distinctive odor and is used primarily as an intermediate in organic synthesis. This compound is known for its role in the synthesis of various pyrrolidine derivatives, which are important in medicinal chemistry and other fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Oxopyrrolidin-1-yl)methyl acetate is typically synthesized through an esterification reaction. The common method involves reacting 2-oxopyrrolidine-1-acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under heating conditions to facilitate the formation of the ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Oxopyrrolidin-1-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Oxopyrrolidin-1-yl)methyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting neurological conditions.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (2-Oxopyrrolidin-1-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a substrate for enzymes, leading to the formation of active metabolites. These metabolites can then interact with various pathways, influencing cellular functions and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Oxopyrrolidin-1-yl)methyl acetate is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its role as an intermediate in the synthesis of pyrrolidine derivatives sets it apart from other similar compounds. Additionally, its applications in medicinal chemistry and organic synthesis highlight its versatility and importance .

Properties

IUPAC Name

(2-oxopyrrolidin-1-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-6(9)11-5-8-4-2-3-7(8)10/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNSJAWJRSCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCN1CCCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30491265
Record name (2-Oxopyrrolidin-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109071-38-7
Record name (2-Oxopyrrolidin-1-yl)methyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30491265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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